molecular formula C29H18Cl4N2O8 B10879517 Propane-2,2-diylbis-2,6-dichlorobenzene-4,1-diyl bis(3-nitrobenzoate)

Propane-2,2-diylbis-2,6-dichlorobenzene-4,1-diyl bis(3-nitrobenzoate)

Cat. No.: B10879517
M. Wt: 664.3 g/mol
InChI Key: JKTSSZRNECOVQM-UHFFFAOYSA-N
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Description

2,6-Dichloro-4-(1-{3,5-dichloro-4-[(3-nitrobenzoyl)oxy]phenyl}-1-methylethyl)phenyl 3-nitrobenzoate is a complex organic compound characterized by multiple chlorinated aromatic rings and nitrobenzoyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dichloro-4-(1-{3,5-dichloro-4-[(3-nitrobenzoyl)oxy]phenyl}-1-methylethyl)phenyl 3-nitrobenzoate typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available chlorinated aromatic compounds and nitrobenzoyl derivatives.

    Formation of Intermediate Compounds: The initial step involves the nitration of benzoyl compounds to introduce nitro groups. This is followed by chlorination to obtain the necessary dichlorinated intermediates.

    Coupling Reactions: The key step involves coupling the dichlorinated intermediates with the nitrobenzoyl derivatives under controlled conditions, often using catalysts such as palladium or copper complexes.

    Final Assembly: The final product is assembled through esterification reactions, where the nitrobenzoyl groups are esterified with the chlorinated aromatic intermediates.

Industrial Production Methods

Industrial production of this compound would likely involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the multi-step synthesis efficiently.

    Catalysts and Solvents: Employing specific catalysts and solvents to optimize yield and purity.

    Purification Techniques: Implementing advanced purification techniques such as recrystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-4-(1-{3,5-dichloro-4-[(3-nitrobenzoyl)oxy]phenyl}-1-methylethyl)phenyl 3-nitrobenzoate undergoes several types of chemical reactions:

    Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chlorinated aromatic rings can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.

    Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.

Major Products

    Oxidation: Formation of dinitro derivatives.

    Reduction: Formation of diamino derivatives.

    Substitution: Formation of substituted aromatic compounds with various functional groups replacing the chlorine atoms.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Acts as a ligand in catalytic reactions due to its multiple reactive sites.

Biology and Medicine

    Drug Development: Potential use in the development of new pharmaceuticals due to its unique structural properties.

    Biological Probes: Used in the design of probes for studying biological systems.

Industry

    Materials Science: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 2,6-dichloro-4-(1-{3,5-dichloro-4-[(3-nitrobenzoyl)oxy]phenyl}-1-methylethyl)phenyl 3-nitrobenzoate involves its interaction with molecular targets through its nitro and chloro groups. These groups can participate in various chemical interactions, such as hydrogen bonding, van der Waals forces, and covalent bonding, affecting the compound’s reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichloro-6-phenyl-1,3,5-triazine: Another chlorinated aromatic compound with different applications in herbicides and dyes.

    2,3-Dichloro-5,6-dicyano-1,4-benzoquinone: Known for its use as an oxidizing agent in organic synthesis.

Properties

Molecular Formula

C29H18Cl4N2O8

Molecular Weight

664.3 g/mol

IUPAC Name

[2,6-dichloro-4-[2-[3,5-dichloro-4-(3-nitrobenzoyl)oxyphenyl]propan-2-yl]phenyl] 3-nitrobenzoate

InChI

InChI=1S/C29H18Cl4N2O8/c1-29(2,17-11-21(30)25(22(31)12-17)42-27(36)15-5-3-7-19(9-15)34(38)39)18-13-23(32)26(24(33)14-18)43-28(37)16-6-4-8-20(10-16)35(40)41/h3-14H,1-2H3

InChI Key

JKTSSZRNECOVQM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC(=C(C(=C1)Cl)OC(=O)C2=CC(=CC=C2)[N+](=O)[O-])Cl)C3=CC(=C(C(=C3)Cl)OC(=O)C4=CC(=CC=C4)[N+](=O)[O-])Cl

Origin of Product

United States

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